Isobutylamine hydrobromide
CAS No.: 74098-36-5
Cat. No.: VC7848611
Molecular Formula: C4H12BrN
Molecular Weight: 154.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74098-36-5 |
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Molecular Formula | C4H12BrN |
Molecular Weight | 154.05 g/mol |
IUPAC Name | 2-methylpropan-1-amine;hydrobromide |
Standard InChI | InChI=1S/C4H11N.BrH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H |
Standard InChI Key | RFYSBVUZWGEPBE-UHFFFAOYSA-N |
SMILES | CC(C)CN.Br |
Canonical SMILES | CC(C)CN.Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
Isobutylamine hydrobromide consists of a protonated isobutylamine cation [(CH₃)₂CHCH₂NH₃⁺] paired with a bromide anion (Br⁻). The isobutyl group imparts significant steric hindrance, influencing its solubility and reactivity. X-ray crystallography data (not directly cited here due to source limitations) suggest a tetrahedral geometry around the nitrogen atom, with bond angles consistent with sp³ hybridization .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 178.05 g/mol | |
Melting Point | Not reported | - |
Solubility | Soluble in polar solvents | |
pKa (amine) | ~10.7 (estimated) |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectra of isobutylamine hydrobromide show characteristic N-H stretching vibrations at 3200–2800 cm⁻¹ and C-N stretches at 1250–1020 cm⁻¹. Nuclear magnetic resonance (¹H NMR) in deuterated water reveals peaks at δ 1.0 ppm (doublet, 6H, CH₃), δ 1.9 ppm (multiplet, 1H, CH), and δ 3.1 ppm (triplet, 2H, CH₂NH₃⁺) .
Synthesis and Production
Chemical Synthesis
Conventional preparation involves the exothermic reaction of isobutylamine with aqueous HBr:
This method yields high-purity product but requires careful temperature control to prevent decomposition .
Biotechnological Approaches
A groundbreaking method described in EP2578559A1 integrates microbial fermentation with chemical catalysis:
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Fermentation: Recombinant Escherichia coli strains overexpressing L-valine decarboxylase convert glucose to isobutylamine via the valine pathway.
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Purification: Isobutylamine is isolated via distillation or membrane filtration.
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Salt Formation: Reaction with HBr produces the hydrobromide salt .
This approach achieves yields of 0.001–100 mM isobutylamine in modified M9 media, demonstrating scalability for industrial production .
Applications in Chemical Research
Organic Synthesis
Isobutylamine hydrobromide serves as:
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Alkylating agent: Facilitates quaternization of tertiary amines.
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Phase-transfer catalyst: Enhances reaction rates in biphasic systems.
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Precursor to isobutene: Diazotation with nitrous acid (HNO₂) yields isobutene (C₄H₈), a valuable polymer feedstock .
Materials Science
The compound participates in:
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Supramolecular assembly: Forms hydrogen-bonded complexes with tropolone (C₇H₆O₂).
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Polymer modification: Initiates ring-opening polymerization of lactones .
Hazard | Precautionary Measures |
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Skin Contact | Immediate washing with soap |
Eye Exposure | 15-minute irrigation with water |
Storage | Cool, dry place (<25°C) |
Environmental Impact
While no ecotoxicity data exists for the hydrobromide salt, its parent amine exhibits moderate aquatic toxicity (LC₅₀ = 12 mg/L in Daphnia magna). Proper neutralization with bases like NaOH is recommended before disposal .
Recent Research Directions
Sustainable Production
Metabolic engineering of Corynebacterium glutamicum has increased isobutylamine titers by 300% through:
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Knockout of competing pathways (e.g., ilvE).
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Overexpression of feedback-resistant acetolactate synthase (ilvBN) .
Catalytic Innovations
A 2024 study demonstrated that zeolite-supported platinum catalysts convert isobutylamine hydrobromide to isobutene at 90% efficiency under mild conditions (150°C, 1 atm), reducing energy inputs compared to traditional thermal cracking .
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